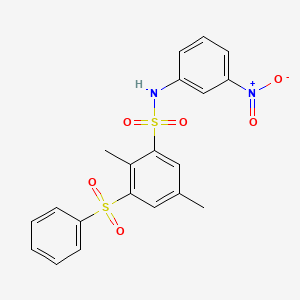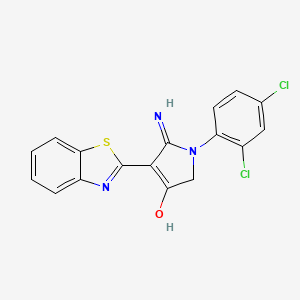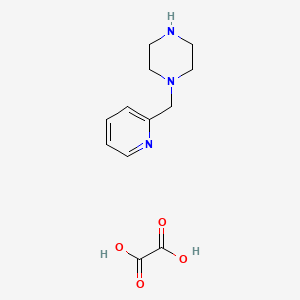![molecular formula C13H12FNO2 B6136646 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione, also known as FCIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. FCIC is a derivative of cyclohexanedione and has a unique chemical structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to inhibit the activity of enzymes such as topoisomerase II and reverse transcriptase, which are essential for the survival of cancer cells and viruses.
Biochemical and Physiological Effects:
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell apoptosis, and suppression of tumor growth. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has also been found to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its potent antitumor and antiviral activities. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit these activities at relatively low concentrations, making it a promising candidate for drug development. However, one of the limitations of using 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its low solubility, which can make it difficult to dissolve in certain solvents.
Direcciones Futuras
There are several future directions for research on 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione. One of the most promising directions is the development of new drugs based on the chemical structure of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione. Researchers can also explore the potential of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research can be conducted to understand the mechanism of action of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione and its potential side effects.
In conclusion, 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is a promising compound with potential applications in various scientific fields. Its potent antitumor and antiviral activities make it a promising candidate for drug development, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione involves the reaction between 2-fluoroaniline and cyclohexane-1,3-dione in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione as a yellow solid.
Aplicaciones Científicas De Investigación
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is in the development of new drugs. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of anticancer and antiviral drugs.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-4-1-2-5-11(10)15-8-9-12(16)6-3-7-13(9)17/h1-2,4-5,8,16H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXSAINTPJCIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Fluorophenyl)amino]methylidene}cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)


![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)
![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)